4-Benzoyl-3-hydroxyphenyl 4-(1,3-benzoxazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate is a complex organic compound with the molecular formula C27H17NO5 and a molecular weight of 435.43 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate typically involves the condensation of 4-hydroxybenzophenone with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA Intercalation: The planar structure of the benzoxazole ring allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler compound with similar biological activities but less complex structure.
4-Hydroxybenzophenone: A precursor in the synthesis of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate with distinct chemical properties.
2-Aminobenzoic Acid: Another precursor with different reactivity and applications.
Eigenschaften
CAS-Nummer |
52981-89-2 |
---|---|
Molekularformel |
C27H17NO5 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
(4-benzoyl-3-hydroxyphenyl) 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C27H17NO5/c29-23-16-20(14-15-21(23)25(30)17-6-2-1-3-7-17)32-27(31)19-12-10-18(11-13-19)26-28-22-8-4-5-9-24(22)33-26/h1-16,29H |
InChI-Schlüssel |
WUXIOOHSAKBDGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.